molecular formula C21H17NO2S B5779589 1-(2-PHENOXYETHYL)-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE

1-(2-PHENOXYETHYL)-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE

Cat. No.: B5779589
M. Wt: 347.4 g/mol
InChI Key: SKGBDADOXIMMTR-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole is a complex organic compound that features a unique combination of phenoxyethyl, thiophene, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

    Indole Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiophene-2-carbonyl Chloride Preparation: Thiophene-2-carbonyl chloride is prepared by reacting thiophene-2-carboxylic acid with thionyl chloride.

    Final Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate, indole, and thiophene-2-carbonyl chloride under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

    Substitution Products: Halogenated or other substituted derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(2-Phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    1-(2-Phenoxyethyl)-3-(furan-2-carbonyl)-1H-indole: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-(2-Phenoxyethyl)-3-(thiophene-2-carbonyl)-1H-indole is unique due to the presence of both phenoxyethyl and thiophene-2-carbonyl groups attached to the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGBDADOXIMMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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